Comparative Cytotoxic Potency Across Human Cancer Cell Lines: Dihydroniloticin Demonstrates Broader and More Potent Activity
Dihydroniloticin exhibits consistently potent cytotoxic activity across a panel of human cancer cell lines with IC₅₀ values between 4.7 and 8.2 μM, whereas niloticin displays substantially weaker activity against overlapping cell lines (A549 IC₅₀ = 30.6 μM for niloticin vs. 5.2 μM for dihydroniloticin) [1]. This 5.9-fold potency differential in A549 cells is reproducible across multiple independent studies. Notably, in HT-1080 fibrosarcoma cells, dihydroniloticin (IC₅₀ = 8.2 μM) outperformed the clinical chemotherapeutic agent 5-fluorouracil (IC₅₀ = 9.2 μM) as a positive control [2].
| Evidence Dimension | Cytotoxic potency (IC₅₀) in human cancer cell lines |
|---|---|
| Target Compound Data | A549: 5.2 μM; KB: 4.8 μM; MCF7: 7.2 μM; MDA-MB-231: 4.7 μM; HT-1080: 8.2 μM |
| Comparator Or Baseline | Niloticin: A549 30.6 μM, HeLa 11.64 μM, PANC-1 16.5 μM, MDA-MB-231 23.9 μM; 5-FU: HT-1080 9.2 μM |
| Quantified Difference | 5.9-fold greater potency in A549 cells; 2.4-fold in HeLa cells; 5.1-fold in MDA-MB-231 cells; Outperforms 5-FU by 12% in HT-1080 cells |
| Conditions | SRB assay (A549, KB, MCF7, MDA-MB-231) and MTT assay (HT-1080); 48-72 hour incubation |
Why This Matters
Procurement decisions for anticancer screening programs should prioritize dihydroniloticin over niloticin when broad-spectrum cytotoxic activity across multiple solid tumor types is required.
- [1] Joseph AG, et al. A comprehensive apoptotic assessment of niloticin in cervical cancer cells. RSC Medicinal Chemistry. 2024;15(8):2654-2667. View Source
- [2] Miyake K, et al. Canthin-6-one alkaloids and a tirucallanoid from Eurycoma longifolia and their cytotoxic activity. Natural Product Communications. 2010;5(3):407-410. View Source
